molecular formula C21H21NO3 B11156312 9-(3,5-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(3,5-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11156312
M. Wt: 335.4 g/mol
InChI Key: FECLHZKINHTFKQ-UHFFFAOYSA-N
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Description

9-(3,5-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. The structure of this compound includes a chromeno[8,7-e][1,3]oxazin-2-one core, which is fused with a dimethylphenyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 9-(3,5-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a multicomponent reaction involving alkyl or aryl isocyanides, dialkyl acetylenedicarboxylates, and other reagents can be used to produce the desired oxazine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxazine or phenyl rings.

Scientific Research Applications

9-(3,5-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chromeno[8,7-e][1,3]oxazin-2-one core can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used. Studies have shown that similar compounds can inhibit or activate specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other oxazine derivatives and heterocyclic compounds with similar structures. For example:

The uniqueness of 9-(3,5-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

9-(3,5-dimethylphenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H21NO3/c1-12-7-13(2)9-16(8-12)22-10-18-19(24-11-22)6-5-17-14(3)15(4)21(23)25-20(17)18/h5-9H,10-11H2,1-4H3

InChI Key

FECLHZKINHTFKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC3=C(C=CC4=C3OC(=O)C(=C4C)C)OC2)C

Origin of Product

United States

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